4-bromo-N-ethyl-3-fluoro-N-(2-hydroxy-2-methylpropyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-N-ethyl-3-fluoro-N-(2-hydroxy-2-methylpropyl)benzamide is an organic compound with the molecular formula C13H17BrFNO2 This compound is characterized by the presence of bromine, fluorine, and hydroxyl functional groups attached to a benzamide core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-N-ethyl-3-fluoro-N-(2-hydroxy-2-methylpropyl)benzamide typically involves multi-step organic reactions. One common method includes:
Friedel-Crafts Acylation: This step introduces the acyl group to the benzene ring.
Clemmensen Reduction: Converts the acyl group to an alkane.
Nitration: Introduces the nitro group, which can be further modified.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Bromo-N-ethyl-3-fluoro-N-(2-hydroxy-2-methylpropyl)benzamide can undergo various chemical reactions, including:
Oxidation: Typically involves reagents like potassium permanganate or chromium trioxide.
Reduction: Commonly uses reagents such as lithium aluminum hydride.
Substitution: Halogenation or nucleophilic substitution reactions are common.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Wissenschaftliche Forschungsanwendungen
4-Bromo-N-ethyl-3-fluoro-N-(2-hydroxy-2-methylpropyl)benzamide has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-bromo-N-ethyl-3-fluoro-N-(2-hydroxy-2-methylpropyl)benzamide involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
- 4-Bromo-2-fluoro-N-methylbenzamide
- 2-Bromo-3-fluorobenzamide
- 4-Bromo-2-fluoro-N-ethylbenzamide
Comparison: Compared to similar compounds, 4-bromo-N-ethyl-3-fluoro-N-(2-hydroxy-2-methylpropyl)benzamide is unique due to the presence of the hydroxyl and methylpropyl groups. These functional groups can influence its chemical reactivity and biological activity, making it distinct in its applications .
Eigenschaften
Molekularformel |
C13H17BrFNO2 |
---|---|
Molekulargewicht |
318.18 g/mol |
IUPAC-Name |
4-bromo-N-ethyl-3-fluoro-N-(2-hydroxy-2-methylpropyl)benzamide |
InChI |
InChI=1S/C13H17BrFNO2/c1-4-16(8-13(2,3)18)12(17)9-5-6-10(14)11(15)7-9/h5-7,18H,4,8H2,1-3H3 |
InChI-Schlüssel |
INIVBASXNXIYOG-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC(C)(C)O)C(=O)C1=CC(=C(C=C1)Br)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.